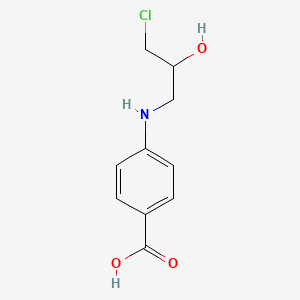

4-(3-Chlor-2-hydroxypropylamino)-benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid is an organic compound that features a benzoic acid core with a 3-chloro-2-hydroxy-propylamino substituent

Wissenschaftliche Forschungsanwendungen

4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.

Industrial Applications: Employed in the synthesis of polymers and as an intermediate in the production of other chemical compounds.

Zukünftige Richtungen

The modification of chitosan through the insertion of a quaternary moiety, such as in “4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid”, has shown great progress in various reactions, optimization of conditions, new synthetic routes, and synthesis of various novel multifunctional chitosan derivatives . These modified chitosans have been widely used and have promising prospects in various fields, including pharmaceuticals and textiles .

Wirkmechanismus

Target of Action

The primary target of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid, also known as 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHTAC), is the cell membrane of bacteria and fungi . The compound is a derivative of chitosan, a natural polymer known for its antimicrobial properties . It has been found to interact with negatively charged microbial entities due to its cationic nature .

Mode of Action

The mode of action of CHTAC involves its interaction with the cell membrane of microorganisms . The compound’s cationic nature allows it to bind to the negatively charged cell membrane, disrupting its integrity . This disruption can lead to leakage of intracellular contents, ultimately causing cell death . The exact details of this interaction are still under debate .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the cell membrane, which is crucial for various cellular processes . This interference can disrupt essential biochemical pathways within the cell, leading to cell death .

Result of Action

The primary result of CHTAC’s action is the death of microbial cells . By disrupting the integrity of the cell membrane, the compound causes leakage of intracellular contents, leading to cell death . This antimicrobial action makes CHTAC a potential candidate for various applications, including antimicrobial coatings, wound dressings, and water purification .

Action Environment

The action of CHTAC can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the pH and ionic strength of the environment . Moreover, the presence of other functional groups or chemical compounds can also influence the efficiency of CHTAC

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-2-hydroxy-propylamino)-benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-chloro-2-hydroxypropylamine. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.

Starting Materials: 4-aminobenzoic acid and 3-chloro-2-hydroxypropylamine.

Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 40-50°C.

Procedure: The 4-aminobenzoic acid is dissolved in water, and 3-chloro-2-hydroxypropylamine is added dropwise with constant stirring. The reaction mixture is maintained at the desired temperature for several hours until the reaction is complete.

Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure 4-(3-chloro-2-hydroxy-propylamino)-benzoic acid.

Industrial Production Methods

In industrial settings, the production of 4-(3-chloro-2-hydroxy-propylamino)-benzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of derivatives with different substituents replacing the chloro group.

Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

Reduction: Formation of amines or alcohols from the original compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

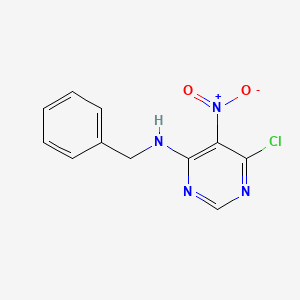

4-(2-Hydroxyethylamino)-benzoic acid: Similar structure but with a 2-hydroxyethylamino substituent.

4-(3-Chloro-2-hydroxypropyl)-benzoic acid: Lacks the amino group, only has the 3-chloro-2-hydroxypropyl substituent.

4-(3-Chloro-2-hydroxypropylamino)-phenol: Similar structure but with a phenol core instead of benzoic acid.

Uniqueness

4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid is unique due to the presence of both the chloro and hydroxypropylamino groups on the benzoic acid core. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name |

4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,9,12-13H,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNZZVPNMSOJGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389153 |

Source

|

| Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39083-58-4 |

Source

|

| Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)

![1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B1305256.png)